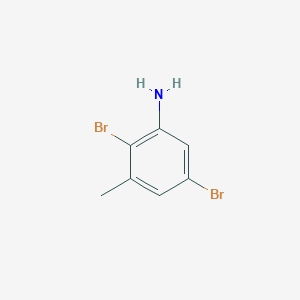

2,5-Dibromo-3-methylaniline

描述

Significance of Aniline (B41778) Derivatives in Chemical Research

Aniline, the simplest aromatic amine, and its derivatives are crucial starting materials in numerous sectors. lookchem.com Their significance stems from the reactivity of the amino group and the aromatic ring, which allows for a wide range of chemical modifications. bldpharm.com Historically and presently, aniline derivatives are indispensable in the production of dyes and pigments, such as the indigo (B80030) used for blue jeans. lookchem.com In the polymer industry, they are key precursors for polyurethanes, which are used in everything from insulation to synthetic fibers. lookchem.comcymitquimica.com

Furthermore, the aniline scaffold is a common feature in many biologically active molecules. This has made aniline derivatives vital in pharmaceutical research and development, where they serve as building blocks for analgesics, antibacterials, and anticancer drugs. bldpharm.com In agriculture, these compounds are used to synthesize herbicides and other crop protection agents. cymitquimica.com The versatility and broad applicability of aniline derivatives underscore their fundamental importance in modern chemical research. vulcanchem.com

Strategic Importance of Halogenated Anilines in Synthetic Chemistry

The introduction of halogen atoms, such as bromine or chlorine, onto an aniline ring creates a class of compounds known as halogenated anilines. These molecules are of immense strategic importance in synthetic chemistry. achemblock.com The halogen substituents act as versatile functional handles, enabling a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. achemblock.com These reactions are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds, which are essential steps in the synthesis of complex organic molecules. achemblock.com

Moreover, halogen atoms can significantly influence a molecule's physical and chemical properties through their electronic and steric effects. In medicinal chemistry, the strategic placement of halogens can modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target. lookchem.com This makes halogenated anilines highly valuable starting materials in the design and synthesis of new therapeutic agents. Their utility also extends to agrochemicals and materials science, where the halogen atoms can impart desired properties to the final products. cymitquimica.cominnospk.com

Overview of Research Trajectories for 2,5-Dibromo-3-methylaniline

This compound is primarily utilized as a specialized building block in organic synthesis. vulcanchem.com Its research trajectory is defined by its role as a synthetic intermediate, particularly for the development of new pharmaceutical and agrochemical compounds. vulcanchem.com The specific arrangement of the two bromine atoms, the amino group, and the methyl group on the aniline ring offers a distinct pattern of reactivity and steric hindrance that chemists can exploit.

The presence of two bromine atoms provides two reactive sites for sequential and selective functionalization, typically through metal-catalyzed cross-coupling reactions. This allows for the controlled, stepwise construction of complex target molecules. The amino group can be readily modified or can direct subsequent reactions, while the methyl group influences the electronic properties and steric environment of the ring.

Currently, this compound is available from specialty chemical suppliers as a research chemical, indicating its use in discovery and development laboratories rather than large-scale industrial production. achemblock.combldpharm.comsigmaaldrich.com While detailed public-domain research specifying its use in the synthesis of named, final products is limited, its structural motifs suggest its value in creating complex heterocyclic systems or highly substituted aromatic compounds. The research focus remains on leveraging its unique substitution pattern to access novel chemical space in the search for new bioactive molecules.

Table 2: Comparison of Physical Properties of Dibromo-methylaniline Isomers

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 2,4-Dibromo-6-methylaniline | 30273-41-7 | C₇H₇Br₂N | 44-49 | 281.2 (Predicted) |

| 3,5-Dibromo-4-methylaniline | 13194-73-5 | C₇H₇Br₂N | 90-94 | 308.8 |

| This compound | 1806328-96-0 | C₇H₇Br₂N | Not available | Not available |

Note: This table includes data for isomers of the title compound to illustrate the impact of substituent placement on physical properties. Data for this compound is not widely available in published literature. Data sourced from various chemical databases. lookchem.comchembk.com

Structure

3D Structure

属性

IUPAC Name |

2,5-dibromo-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCQUELECNOCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2,5 Dibromo 3 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Dibromoaniline Core

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. In 2,5-Dibromo-3-methylaniline, the outcome of such reactions is governed by the directing effects of the existing substituents.

The regioselectivity of electrophilic aromatic substitution on the this compound ring is a product of the combined influence of the amino, methyl, and bromo substituents. The amino (-NH₂) group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system through resonance. brainly.comncert.nic.inlibretexts.org Similarly, the methyl (-CH₃) group is a weakly activating ortho, para-director through an inductive effect. youtube.com Conversely, the bromo (-Br) substituents are deactivating due to their electron-withdrawing inductive effect, yet they are also ortho, para-directors because of resonance stabilization of the intermediates. chemistrytalk.org

In the this compound structure, the available positions for substitution are C4 and C6. The directing effects of the substituents are as follows:

Amino group (at C1): Directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Methyl group (at C3): Directs to the ortho (C2, C4) and para (C6) positions.

Bromo group (at C2): Directs to its ortho (C3) and para (C5) positions.

Bromo group (at C5): Directs to its ortho (C4, C6) positions.

Considering the vacant C4 and C6 positions, the powerful activating and directing effect of the amino group is the dominant factor. brainly.com Both the C4 (para to -NH₂) and C6 (ortho to -NH₂) positions are activated. The methyl group also activates both positions. The bromo group at C5 further directs to both C4 and C6. Therefore, electrophilic attack is strongly favored at these two sites over any other, with the precise ratio of C4 to C6 substitution depending on the specific electrophile and reaction conditions, including steric hindrance.

Aromatic amines like aniline (B41778) are often too reactive for selective electrophilic aromatic substitution, leading to problems such as polysubstitution and oxidation. ncert.nic.inlibretexts.orglibretexts.org The potent activating nature of the amino group in this compound can be moderated by converting it into an amide, most commonly an acetamide, through acylation with reagents like acetic anhydride (B1165640). ncert.nic.inpearson.comstackexchange.com

This derivatization has two primary benefits:

Reduced Reactivity: The lone pair of electrons on the nitrogen atom of the resulting acetamido group (-NHCOCH₃) is delocalized through resonance with the adjacent carbonyl group. stackexchange.comdoubtnut.com This makes the lone pair less available for donation into the benzene (B151609) ring, thereby reducing the ring's activation towards electrophiles. ncert.nic.inyoutube.com This attenuation allows for more controlled, monosubstitution reactions. libretexts.orgpearson.com

Steric Hindrance: The bulky acetyl group provides steric hindrance at the ortho positions (C2 and C6). This can enhance the selectivity for substitution at the less hindered para position (C4).

After the desired electrophilic substitution has been performed on the derivatized aniline, the acetyl group can be easily removed by hydrolysis to regenerate the amino group, yielding the substituted this compound derivative. libretexts.orgpearson.com

Cross-Coupling Chemistry of this compound

The two bromine atoms on the this compound molecule serve as effective handles for forming new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis.

Palladium-catalyzed cross-coupling reactions provide powerful methods for constructing complex molecular architectures from aryl halides.

Suzuki Reaction: The Suzuki reaction creates a carbon-carbon bond by coupling an organoboron compound (like an arylboronic acid) with an organohalide. nih.govresearchgate.net this compound can participate in Suzuki couplings at one or both bromine sites. Studies on similar dibromoarenes, such as 2,5-dibromo-3-methylthiophene (B84023) and 2,5-dibromo-3-hexylthiophene, have shown that both mono- and double-coupling reactions are feasible. nih.govnih.gov By controlling the stoichiometry of the boronic acid and the reaction conditions, it may be possible to achieve selective mono-arylation or a complete di-arylation of the this compound core. nih.govresearchgate.net The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate. nih.govmdpi.com

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The bromine atoms of this compound can serve as the halide component in this reaction, allowing for the introduction of vinyl groups at the C2 and/or C5 positions. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, alkene insertion, and reductive elimination. wikipedia.orgacs.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgacsgcipr.org This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. rug.nlnih.gov

This compound can be used as the aryl dihalide component in a Buchwald-Hartwig reaction. This would involve coupling it with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to replace one or both bromine atoms with a new amino group. wikipedia.orgresearchgate.net The choice of catalyst, ligand, and base is crucial for the success and selectivity of the reaction. rug.nllibretexts.org The development of specialized ligands has greatly expanded the scope of this transformation, allowing for the coupling of a wide variety of amines with aryl halides under relatively mild conditions. wikipedia.orgrug.nl

Transformations of the Amine Functional Group

The amine functional group in this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These transformations primarily involve the formation of diazonium salts and their subsequent reactions, condensation with carbonyl compounds to form Schiff bases, and N-alkylation or N-arylation to introduce new substituents on the nitrogen atom.

Formation of Diazonium Salts and Subsequent Transformations

Primary arylamines, such as this compound, react with nitrous acid (HNO₂) to form arenediazonium salts. libretexts.org This process, known as a diazotization reaction, yields a highly useful intermediate. libretexts.org The resulting 2,5-dibromo-3-methylbenzenediazonium salt is a versatile precursor for introducing a wide array of functional groups onto the aromatic ring, primarily through nucleophilic substitution reactions where dinitrogen gas (N₂) acts as an excellent leaving group. libretexts.org

Sandmeyer Reaction: A key transformation of diazonium salts is the Sandmeyer reaction, which utilizes copper(I) salts to replace the diazonium group with various nucleophiles. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone in synthetic organic chemistry for the introduction of halides and other functionalities onto an aromatic ring. wikipedia.orgnih.gov

Halogenation: Treatment of the 2,5-dibromo-3-methylbenzenediazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would yield 1,2,5-tribromo-3-methylbenzene or 2,5-dibromo-1-chloro-3-methylbenzene, respectively. masterorganicchemistry.com While iodination can occur without a copper catalyst by using sodium iodide (NaI), the Sandmeyer conditions are effective for chloro and bromo substitutions. libretexts.orgnih.gov

Cyanation: The reaction with copper(I) cyanide (CuCN) introduces a nitrile group, forming 2,5-dibromo-3-methylbenzonitrile. libretexts.org This nitrile can be further hydrolyzed to a carboxylic acid, significantly expanding the synthetic utility.

Schiemann Reaction: For the introduction of a fluorine atom, the Schiemann reaction is employed. libretexts.org This involves the thermal decomposition of the diazonium tetrafluoroborate (B81430) salt, which is prepared by treating the diazonium salt with fluoroboric acid (HBF₄). libretexts.orglibretexts.org

Other Transformations:

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution or with copper(I) oxide in the presence of copper(II) nitrate (B79036) results in the formation of 2,5-dibromo-3-methylphenol. libretexts.org

Reduction: The diazonium group can be removed and replaced with a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂), yielding 1,3-dibromo-2-methylbenzene. libretexts.orglibretexts.org

Azo Coupling: Diazonium salts can act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic compounds like phenols and anilines. wikipedia.orgyoutube.com This "azo coupling" reaction produces brightly colored azo compounds. wikipedia.orgresearchgate.net For instance, reacting 2,5-dibromo-3-methylbenzenediazonium salt with phenol (B47542) would yield an azo dye. wikipedia.org These reactions are fundamental in the synthesis of a wide range of dyes and pigments. globalresearchonline.net

Table 1: Key Transformations of 2,5-Dibromo-3-methylbenzenediazonium Salt

| Reaction Name | Reagent(s) | Product |

| Sandmeyer (Chlorination) | CuCl | 2,5-Dibromo-1-chloro-3-methylbenzene |

| Sandmeyer (Bromination) | CuBr | 1,2,5-Tribromo-3-methylbenzene |

| Sandmeyer (Cyanation) | CuCN | 2,5-Dibromo-3-methylbenzonitrile |

| Schiemann Reaction | 1. HBF₄ 2. Heat | 2,5-Dibromo-1-fluoro-3-methylbenzene |

| Hydroxylation | H₂O, Heat | 2,5-Dibromo-3-methylphenol |

| Reduction | H₃PO₂ | 1,3-Dibromo-2-methylbenzene |

| Azo Coupling | Phenol | Azo dye derivative |

Condensation Reactions and Schiff Base Formation

The primary amine group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. chemprob.orgscispace.comnanobioletters.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Schiff bases are a significant class of compounds with diverse applications. chemprob.org The formation of the azomethine (-C=N-) group is a key structural feature. nanobioletters.com The reaction of this compound with various substituted aldehydes and ketones would yield a library of corresponding Schiff bases. For example, condensation with a substituted salicylaldehyde (B1680747) would produce a salicylaldehyde-based Schiff base. ajol.info

Spectroscopic methods are crucial for confirming the formation of Schiff bases. In Fourier-transform infrared (FTIR) spectroscopy, the disappearance of the N-H stretching bands of the primary amine and the appearance of a new band corresponding to the C=N stretching of the imine group are indicative of a successful reaction. chemprob.org In ¹H NMR spectroscopy, the appearance of a characteristic singlet for the azomethine proton (-CH=N-) is a key diagnostic signal. scispace.com

Table 2: Representative Schiff Base Formation from this compound

| Carbonyl Compound | Schiff Base Product |

| Benzaldehyde | N-(phenylmethylene)-2,5-dibromo-3-methylaniline |

| 4-Methoxybenzaldehyde | N-[(4-methoxyphenyl)methylene]-2,5-dibromo-3-methylaniline |

| Acetone | N-(propan-2-ylidene)-2,5-dibromo-3-methylaniline |

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the amine group in this compound can be functionalized through N-alkylation and N-arylation reactions to form secondary or tertiary amines.

N-Alkylation: This involves the reaction of the aniline with an alkyl halide, often in the presence of a base to neutralize the hydrogen halide byproduct. beilstein-journals.org For example, reaction with methyl iodide would yield N-methyl-2,5-dibromo-3-methylaniline and subsequently N,N-dimethyl-2,5-dibromo-3-methylaniline. Transition metal-catalyzed methods, using catalysts based on iridium or ruthenium, have also been developed for the N-alkylation of amines with alcohols, offering a more environmentally benign approach. acs.org

N-Arylation: The formation of a new carbon-nitrogen bond between an aryl halide and an amine is a fundamental transformation in organic synthesis. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.orgacsgcipr.org This reaction has broad substrate scope and functional group tolerance, making it a versatile method for synthesizing diarylamines. wikipedia.orgrug.nl

In a typical Buchwald-Hartwig reaction, this compound could be coupled with an aryl bromide or iodide in the presence of a palladium catalyst, a phosphine ligand, and a base to yield an N-aryl-2,5-dibromo-3-methylaniline derivative. researchgate.net The choice of ligand is critical to the success of the reaction and has been the subject of extensive development. libretexts.org

Table 3: N-Alkylation and N-Arylation Products of this compound

| Reagent | Reaction Type | Product |

| Methyl Iodide | N-Alkylation | N,N-dimethyl-2,5-dibromo-3-methylaniline |

| Benzyl Bromide | N-Alkylation | N-benzyl-2,5-dibromo-3-methylaniline |

| Phenyl Iodide (with Pd catalyst) | N-Arylation (Buchwald-Hartwig) | N-phenyl-2,5-dibromo-3-methylaniline |

Advanced Spectroscopic and Computational Characterization of 2,5 Dibromo 3 Methylaniline

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of 2,5-Dibromo-3-methylaniline. These methods probe the vibrational modes of the molecule, which are dependent on bond strengths and atomic masses.

The FTIR spectrum of an aniline (B41778) derivative is typically characterized by the N-H stretching vibrations of the primary amine group, which appear as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring produce a series of bands in the 1400-1600 cm⁻¹ range. The C-N stretching vibration is typically observed between 1250 and 1350 cm⁻¹. Furthermore, the presence of heavy bromine atoms gives rise to C-Br stretching modes at lower frequencies, generally in the 500-700 cm⁻¹ range.

While a specific, complete experimental spectrum for this compound is not widely published, analysis of closely related compounds such as 2-bromo-4-methylaniline (B145976) provides a reliable framework for assigning vibrational modes. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to achieve a more precise assignment of the observed vibrational frequencies. nih.govresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |

| N-H Asymmetric Stretch | 3450 - 3500 | Characteristic of primary amine group. |

| N-H Symmetric Stretch | 3350 - 3400 | Characteristic of primary amine group. |

| Aromatic C-H Stretch | 3000 - 3100 | Vibrations of H atoms on the benzene ring. |

| Aliphatic C-H Stretch | 2850 - 2970 | Vibrations of H atoms in the methyl group. |

| N-H Scissoring | 1590 - 1650 | Bending vibration of the amine group. |

| Aromatic C=C Stretch | 1400 - 1600 | Skeletal vibrations of the benzene ring. |

| C-N Stretch | 1250 - 1350 | Stretching of the carbon-nitrogen bond. |

| C-Br Stretch | 500 - 700 | Stretching of the carbon-bromine bonds. |

Table 1: Predicted FTIR and Raman vibrational modes for this compound based on characteristic group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of this compound by mapping the chemical environments of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In the ¹H NMR spectrum, the molecule is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. Due to the substitution pattern, there are two chemically non-equivalent aromatic protons, which would likely appear as singlets or narrow doublets in the aromatic region (typically 6.5-7.5 ppm). The chemical shift of these protons is influenced by the electron-donating amine and methyl groups and the electron-withdrawing bromine atoms. The amine (NH₂) protons typically produce a broad singlet, the position of which can vary depending on solvent and concentration. The methyl (CH₃) protons would yield a sharp singlet, likely in the 2.0-2.5 ppm range.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts heavily influenced by the attached substituents. The carbons bonded to the bromine atoms (C2 and C5) would be significantly shifted, as would the carbons bonded to the amine (C1) and methyl (C3) groups. The methyl carbon itself would produce a signal in the aliphatic region (around 15-25 ppm).

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Comments |

| ¹H (Aromatic) | 6.5 - 7.5 | Two separate signals (s or d) | The precise shifts depend on the combined electronic effects of all substituents. |

| ¹H (Amine, -NH₂) | 3.5 - 4.5 | Broad singlet (br s) | Position and broadening are solvent and concentration dependent. |

| ¹H (Methyl, -CH₃) | 2.0 - 2.5 | Singlet (s) | Typical range for an aromatic methyl group. |

| ¹³C (Aromatic, C-N) | 140 - 150 | Singlet | Carbon attached to the electron-donating amino group. |

| ¹³C (Aromatic, C-Br) | 110 - 125 | Two separate signals (s) | Carbons directly bonded to bromine atoms. |

| ¹³C (Aromatic, C-CH₃) | 135 - 145 | Singlet | Carbon attached to the methyl group. |

| ¹³C (Aromatic, C-H) | 120 - 135 | Two separate signals (s) | Unsubstituted aromatic carbons. |

| ¹³C (Methyl, -CH₃) | 15 - 25 | Singlet | Carbon of the methyl group. |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern. The molecular formula is C₇H₇Br₂N, giving a monoisotopic molecular weight of approximately 264.9 g/mol .

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The presence of two bromine atoms in the molecule results in a characteristic M⁺ cluster with three peaks: M, M+2, and M+4, with relative intensities of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged particles. libretexts.org The most intense peak in the spectrum is known as the base peak, which corresponds to the most stable fragment ion formed. libretexts.org Common fragmentation pathways for this molecule would include:

Loss of a bromine atom: [M - Br]⁺

Loss of a methyl group: [M - CH₃]⁺

Loss of HBr: [M - HBr]⁺

Analysis of the mass spectrum of the related isomer 2,6-Dibromo-4-methylaniline shows a prominent molecular ion peak and significant peaks corresponding to the loss of a bromine atom. nist.gov

| Ion Fragment | m/z Value (approx.) | Comments |

| [M]⁺ | 265 / 267 / 269 | Molecular ion cluster showing the characteristic 1:2:1 pattern for two Br atoms. |

| [M-CH₃]⁺ | 250 / 252 / 254 | Loss of the methyl group. |

| [M-Br]⁺ | 186 / 188 | Loss of one bromine atom, resulting in a 1:1 isotopic pattern for the remaining Br atom. |

| [M-HBr]⁺ | 185 / 187 | Loss of hydrogen bromide. |

Table 3: Predicted major fragments and their approximate mass-to-charge (m/z) ratios for this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.gov This method provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound is not available in the surveyed literature, the analysis of its isomer, 2,6-Dibromo-4-methylaniline, offers valuable insights into the expected structural features. iucr.orgnih.gov The crystal structure of 2,6-Dibromo-4-methylaniline reveals that the molecules are linked in the crystal lattice by N-H···N hydrogen bonds, forming chains. nih.goviucr.org The bond angles in the benzene ring are distorted from the ideal 120° due to the steric and electronic effects of the bulky bromine and amine substituents. iucr.orgnih.gov

For this compound, a similar crystal packing dominated by N-H···N or N-H···Br hydrogen bonds would be expected, leading to the formation of supramolecular assemblies. The analysis would precisely define the planarity of the benzene ring and the orientation of the amine and methyl groups relative to it.

| Parameter | Example Data from 2,6-Dibromo-4-methylaniline | Expected Information for this compound |

| Crystal System | Orthorhombic researchgate.net | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | P2₁2₁2₁ researchgate.net | The symmetry of the unit cell. |

| Unit Cell Dimensions | a = 4.3773 Å, b = 13.585 Å, c = 14.057 Å researchgate.net | Precise dimensions of the repeating unit in the crystal. |

| Bond Lengths & Angles | C-C, C-N, C-Br, C-H bond lengths and angles. iucr.org | Exact intramolecular distances and angles. |

| Hydrogen Bonding | N-H···N interactions observed. nih.gov | Identification of intermolecular forces governing crystal packing. |

Table 4: Type of data obtained from X-ray crystallography, with specific values from the related isomer 2,6-Dibromo-4-methylaniline for illustration.

Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational quantum chemistry method used to investigate the electronic structure, geometry, and properties of molecules. researchgate.net By approximating the solutions to the Schrödinger equation, DFT can predict various molecular characteristics with a high degree of accuracy, often complementing experimental findings.

For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation, predicting bond lengths and angles that can be compared with X-ray crystallography data.

Predict Vibrational Frequencies: Calculate the theoretical vibrational spectrum (FTIR and Raman). nih.gov These calculated frequencies, when properly scaled, can aid in the assignment of experimental spectral bands.

Determine Electronic Properties: Calculate dipole moment, molecular electrostatic potential (MEP), and atomic charges, which provide insight into the molecule's polarity and reactive sites.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org These two orbitals are crucial for understanding chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the ionization potential and reflects the nucleophilicity of the molecule. youtube.com For an aniline derivative, the HOMO is typically a π-orbital with significant electron density on the benzene ring and the nitrogen atom.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity and reflects the electrophilicity of the molecule. youtube.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comscispace.com Conversely, a small energy gap suggests the molecule is more reactive.

For this compound, the electron-donating amine and methyl groups would raise the HOMO energy level, while the bromine atoms and the aromatic system influence both HOMO and LUMO levels. FMO analysis helps predict how the molecule will interact with other reagents in chemical reactions.

| Parameter | Definition | Significance for this compound |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| ΔE (Energy Gap) | E(LUMO) - E(HOMO) | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

Table 5: Key parameters derived from Frontier Molecular Orbital (FMO) analysis.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Electrostatic Potential (MESP) Mapping

No studies detailing the Molecular Electrostatic Potential (MESP) mapping of this compound were found. This type of analysis, which is crucial for understanding the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interactions, has not been reported for this specific compound.

Reactivity Descriptors

There is no available data on the calculated or experimentally determined reactivity descriptors for this compound. Consequently, values for key indicators of chemical reactivity and stability are not available.

Table 1: Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| Ionization Energy | Data not available |

| Electron Affinity | Data not available |

| Chemical Hardness | Data not available |

Ab Initio Methods for Electronic and Vibrational Properties

Theoretical Insights into Non-Linear Optical (NLO) Properties

There is no information available from theoretical studies regarding the Non-Linear Optical (NLO) properties of this compound. The potential of this molecule for applications in photonics and optoelectronics remains unexplored, as key parameters like electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) have not been computationally investigated.

Table 2: Non-Linear Optical (NLO) Properties of this compound

| Property | Value |

|---|---|

| Electric Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

Article Generation Not Possible Due to Lack of Specific Data

It is not possible to generate the requested article on "this compound" following the provided outline. Extensive searches for specific applications of this compound did not yield the detailed information required to create thorough, informative, and scientifically accurate content for the specified sections.

The search results consistently identify this compound as a commercially available chemical intermediate and organic building block. However, no specific, documented examples, research findings, or patents were found that detail its use in the following areas as required by the user's outline:

Applications of 2,5 Dibromo 3 Methylaniline As a Versatile Synthetic Precursor

Precursor in Fine Chemical Synthesis:

No information was found on its role in the development of specific specialty chemicals .

There is no evidence in the search results of its use as an intermediate for specific dyes or pigments .

Its role in agrochemical development , such as in specific herbicides or fungicides, is not documented in the available results.

Building Block for Advanced Materials:

No data was retrieved regarding its incorporation into polymers and resins .

There were no findings on its use in the synthesis of functional coatings or other advanced materials .

While the classification of 2,5-Dibromo-3-methylaniline as a synthetic building block suggests its potential use in these fields, the absence of concrete examples or research data in the search results makes it impossible to generate an article that is both scientifically accurate and adheres to the detailed structure provided. To proceed would require speculation, which would violate the core instruction for accuracy.

Intermediate in Pharmaceutical Lead Compound Synthesis

While substituted anilines are fundamental building blocks in medicinal chemistry, specific examples of the use of this compound in the synthesis of anilino-based scaffolds or as a precursor for aromatic nitrogen-containing heterocycles are not documented in readily accessible scientific literature. The presence of bromine atoms and a methyl group on the aniline (B41778) ring provides specific steric and electronic properties that could be exploited in targeted synthesis; however, published research to this effect is not available.

Synthesis of Anilino-based Scaffolds

There is no specific information available in the reviewed literature that details the synthesis of anilino-based scaffolds for pharmaceutical lead compounds using this compound as a starting material or intermediate.

Precursors for Aromatic Nitrogen-Containing Heterocycles

Similarly, while the structural features of this compound suggest its potential as a precursor for various nitrogen-containing heterocyclic compounds, such as quinolines or other fused ring systems, no specific synthetic routes or detailed research findings have been found in the public domain.

Utility in Analytical Method Development

The application of this compound in analytical method development, either for chemical derivatization or in quality control processes, is not described in the available scientific literature.

Role in Chemical Derivatization for Detection and Quantification

There are no documented instances of this compound being used as a derivatizing agent to enhance the detection or quantification of analytes in analytical chemistry.

Applications in Quality Control Processes

No information could be found regarding the application of this compound in any quality control processes within the pharmaceutical or other industries.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways with Enhanced Selectivity and Sustainability

Future research into the synthesis of 2,5-Dibromo-3-methylaniline and its derivatives will likely prioritize the development of novel synthetic pathways that offer improved regioselectivity and sustainability. Traditional methods for synthesizing halogenated anilines often involve harsh reagents and can lead to isomeric mixtures, necessitating complex purification steps. researchgate.net Modern synthetic strategies are increasingly focused on greener approaches, minimizing waste and energy consumption. youtube.com

One promising avenue is the continued development of site-selective C-H functionalization. bath.ac.uk This would allow for the direct introduction of functional groups onto the aniline (B41778) ring, bypassing the need for pre-functionalized starting materials. Additionally, exploring enzymatic halogenation could provide highly selective and environmentally benign synthetic routes. nih.govnih.gov The principles of green chemistry, such as the use of non-toxic solvents and catalytic reagents, will be central to these new methodologies. acs.org

Table 1: Comparison of Synthetic Approaches for Halogenated Anilines

| Synthetic Approach | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Traditional Halogenation | Well-established procedures | Often lacks regioselectivity, uses harsh reagents, produces significant waste | Development of milder and more selective halogenating agents |

| C-H Functionalization | Atom-economical, direct functionalization | Requires specific directing groups, catalyst development is ongoing | Catalyst design for non-directed C-H functionalization, expanding substrate scope |

| Enzymatic Halogenation | High selectivity, environmentally benign | Limited substrate scope, enzyme stability can be an issue | Enzyme engineering to broaden substrate compatibility and improve robustness |

| Green Chemistry Methods | Reduced environmental impact, safer processes | May require optimization of reaction conditions | Integration of renewable feedstocks and energy-efficient reaction technologies |

Development of New Catalytic Systems for Derivatization

The derivatization of this compound is crucial for expanding its applications. Future research will heavily focus on creating new and more efficient catalytic systems to functionalize this molecule. The two bromine atoms serve as excellent handles for cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. nih.govnih.gov

A key trend is the development of palladium-catalyzed cross-coupling reactions with enhanced selectivity. For instance, selective mono- or di-arylation at the bromine positions can lead to a diverse range of products. researchgate.net Research into ligands that can control the reactivity of the palladium catalyst will be essential for achieving this selectivity. illinois.edu Furthermore, exploring catalysis with more abundant and less toxic metals like nickel is a growing area of interest. umich.edu The development of catalytic systems for C-H functionalization will also be a major focus, enabling the introduction of new functional groups at other positions on the aromatic ring. bath.ac.ukmdpi.com

Advanced Computational Modeling for Property Prediction and Reaction Mechanism Elucidation

Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool in chemical research. researchgate.netmdpi.com In the context of this compound, DFT calculations can be employed to predict a wide range of molecular properties, including reactivity, electronic structure, and spectroscopic characteristics. mdpi.com This predictive capability can guide experimental work, saving time and resources.

A significant area of future research will involve using computational methods to elucidate the mechanisms of reactions involving this compound. researchgate.net By modeling transition states and reaction pathways, researchers can gain a deeper understanding of how factors like catalysts, solvents, and substituents influence reaction outcomes. researchgate.net This knowledge is crucial for optimizing existing reactions and designing new, more efficient synthetic methods. mdpi.com For example, computational studies can help in understanding the regioselectivity of halogenation and other electrophilic substitution reactions on the aniline ring. nih.govresearchgate.net

Table 2: Applications of Computational Modeling in the Study of this compound

| Application Area | Computational Method | Predicted Properties/Insights |

|---|---|---|

| Reactivity Prediction | Density Functional Theory (DFT) | Electron density distribution, frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps |

| Reaction Mechanism Elucidation | Transition State Theory, Intrinsic Reaction Coordinate (IRC) calculations | Activation energies, reaction pathways, identification of intermediates and transition states |

| Spectroscopic Analysis | Time-Dependent DFT (TD-DFT) | UV-Vis spectra, NMR chemical shifts, vibrational frequencies (IR/Raman) |

| Material Property Prediction | Molecular Dynamics (MD), Quantum Mechanics/Molecular Mechanics (QM/MM) | Polymer chain conformation, electronic properties of materials, intermolecular interactions |

Expansion of Applications in Emerging Material Science Fields

The unique structure of this compound makes it a promising candidate for the development of novel materials. Future research will likely explore its use as a monomer in the synthesis of advanced polymers. rsc.org The presence of two bromine atoms allows for the formation of cross-linked polymers or for post-polymerization modification. mdpi.com These polymers could possess interesting properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The aniline moiety itself is known to be a component of conducting polymers, and the introduction of bromine and methyl substituents could be used to tune the electronic and physical properties of these materials. rsc.org Research into the synthesis of co-polymers incorporating this compound with other monomers is another promising direction. surrey.ac.uk Furthermore, the development of intrinsic antimicrobial polymers from aniline derivatives is an emerging field where this compound could find application. nih.gov

Integration into Multicomponent Reactions and Automated Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. frontiersin.org Integrating this compound into MCRs would provide rapid access to libraries of complex molecules with potential biological activity. nih.gov Future research will focus on designing new MCRs that can accommodate this substituted aniline and exploring the synthetic utility of the resulting products.

The automation of chemical synthesis is another rapidly advancing field. High-throughput synthesis and screening techniques can accelerate the discovery of new reactions and molecules. benthamdirect.com Developing automated platforms for the synthesis and derivatization of this compound would enable the rapid exploration of its chemical space and the identification of derivatives with desirable properties for various applications. This integration of MCRs and automated synthesis represents a powerful strategy for future chemical research. frontiersin.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。